molecular formula C20H33NO3 B3835618 2-[(DICYCLOHEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

2-[(DICYCLOHEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B3835618
M. Wt: 335.5 g/mol
InChI Key: ORHVEVGCWUVFNC-UHFFFAOYSA-N
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Description

2-[(Dicyclohexylamino)carbonyl]-1-cyclohexanecarboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1 and a dicyclohexylamino-substituted carbonyl group at position 2. The dicyclohexylamino moiety introduces significant steric bulk and lipophilicity, distinguishing it from simpler cyclohexanecarboxylic acid derivatives.

Properties

IUPAC Name

2-(dicyclohexylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3/c22-19(17-13-7-8-14-18(17)20(23)24)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h15-18H,1-14H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHVEVGCWUVFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(DICYCLOHEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves the reaction of cyclohexanecarboxylic acid with dicyclohexylamine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, amidation, and purification to achieve high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(DICYCLOHEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-[(DICYCLOHEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(DICYCLOHEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Amino/Carbonyl Substituents

2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid (CAS 940468-56-4)
  • Molecular Formula : C₁₉H₂₆N₂O₄
  • Key Differences: Contains a butylamino-anilino linker instead of dicyclohexylamino. The aromatic anilino group may enhance π-π interactions, unlike the aliphatic dicyclohexyl group in the target compound. Applications: Likely used as an intermediate in agrochemical or pharmaceutical synthesis due to its complex substituents .
1-Amino-1-cyclohexanecarboxylic acid (CAS 2756-85-6)
  • Molecular Formula: C₇H₁₃NO₂
  • Key Differences: Simpler structure with an amino group directly attached to the cyclohexane ring. Lacks the carbonyl and dicyclohexyl groups, resulting in lower molecular weight (143.18 g/mol) and higher water solubility. Applications: Used in peptide synthesis and as a building block for chiral compounds .

Derivatives with Heterocyclic/Aromatic Substituents

CIS-3-[2-oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid (CAS 735275-43-1)
  • Molecular Formula: C₁₅H₁₆NO₅
  • Key Differences: Features a nitrobenzene group, introducing electron-withdrawing effects that may enhance acidity of the carboxylic acid group. The nitro group increases reactivity in reduction or substitution reactions compared to the target compound’s inert dicyclohexyl group. Applications: Potential use in explosives research or as a photolabile protecting group .
6-([2-(2-Thienylcarbonyl)hydrazino]carbonyl)-3-cyclohexene-1-carboxylic acid (CAS 478046-15-0)
  • Molecular Formula : C₁₃H₁₄N₂O₄S
  • Key Differences :
    • Contains a thienyl-hydrazine moiety, introducing sulfur-based interactions and conjugation.
    • The cyclohexene ring (unsaturated) confers planar rigidity vs. the fully saturated cyclohexane in the target compound.
    • Applications : May serve as a ligand in coordination chemistry or enzyme inhibition studies .

Q & A

Q. What synthetic strategies are recommended for preparing 2-[(dicyclohexylamino)carbonyl]-1-cyclohexanecarboxylic acid in academic laboratories?

A common approach involves coupling cyclohexanecarboxylic acid derivatives with dicyclohexylamine using carbodiimide-based reagents (e.g., EDC or DCC) to form the amide bond. Purification typically employs column chromatography with silica gel and a gradient of ethyl acetate/hexane. Reaction progress should be monitored via thin-layer chromatography (TLC) at 254 nm. For intermediates, ensure anhydrous conditions to prevent hydrolysis of active carbonyl groups .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve cyclohexyl and carbonyl proton environments. Peaks near δ 1.2–2.1 ppm (cyclohexyl CH₂) and δ 170–175 ppm (carbonyl carbons) are diagnostic .
  • FT-IR : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₂₀H₃₃N₂O₃: 349.24 g/mol) with <2 ppm error .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to:

  • Temperature : 4°C (short-term), –20°C (long-term), and 40°C (stress testing).
  • Light : UV-Vis irradiation (300–800 nm) for photostability.
  • Humidity : 75% relative humidity for hygroscopicity evaluation.
    Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) at 220 nm. Significant decomposition (>5%) under stress conditions necessitates inert atmosphere storage .

Q. What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electron density around the carbonyl group to identify electrophilic sites. Solvent effects (e.g., DMSO) should be modeled using the Polarizable Continuum Model (PCM). Compare activation energies of proposed intermediates to optimize reaction pathways .

Q. What experimental strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Variable Temperature NMR : Resolve overlapping signals by cooling samples to –40°C.
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations, especially in crowded cyclohexyl regions.
  • X-ray Crystallography : Resolve absolute configuration if stereoisomerism is suspected. Cross-validate with computational IR/Raman spectra .

Q. How can researchers design assays to evaluate the compound’s biological activity against enzyme targets?

  • Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate. Measure IC₅₀ values at varying compound concentrations (1 nM–100 µM).
  • Molecular Docking : Perform flexible ligand docking (AutoDock Vina) against PDB structures to identify binding motifs. Validate with mutagenesis studies targeting predicted interaction sites .

Q. What methodologies address low yields in large-scale synthesis of this compound?

  • Flow Chemistry : Optimize residence time and temperature for continuous amide bond formation.
  • Catalytic Systems : Screen Pd/C or Ni catalysts for byproduct suppression.
  • Design of Experiments (DoE) : Apply factorial design to identify critical parameters (e.g., stoichiometry, solvent polarity) affecting yield .

Q. How do steric effects from dicyclohexyl groups influence the compound’s solubility and crystallinity?

  • Solubility Testing : Measure equilibrium solubility in DMSO, water, and ethanol using UV-Vis spectroscopy (λ_max ~260 nm).
  • DSC/TGA : Analyze melting points and thermal decomposition profiles. High steric hindrance often reduces crystallinity, leading to amorphous solids .

Q. What analytical workflows validate purity for publication or regulatory submissions?

  • HPLC-PDA : ≥95% purity at 254 nm (C18 column, 5 µm, 4.6 × 150 mm).
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • Karl Fischer Titration : Report residual water content (<0.5% w/w) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(DICYCLOHEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
2-[(DICYCLOHEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

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